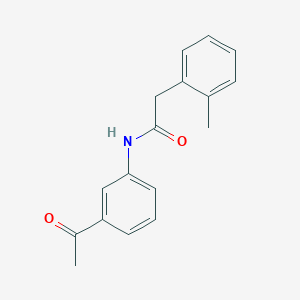
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide and related compounds involves multiple steps, including acetylation, esterification, and amide formation. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of synthesized compounds often involves detailed analysis through spectroscopic techniques and crystallography. For example, the structure of a similar compound, 2-chloro-N-(2,4-dimethylphenyl)acetamide, was analyzed, showing that the molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, indicating a typical feature of acetamides (B. Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide includes its participation in various chemical reactions, such as acetylation and silylation, to form different derivatives. These reactions are crucial for modifying the physical and chemical properties of the compound for specific applications. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized to study their structures and properties (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide, such as solubility, melting point, and crystallinity, are essential for its practical application. These properties are determined through various analytical techniques, including thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction.
Chemical Properties Analysis
The chemical properties of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide, including its acidity, basicity, and reactivity towards different reagents, are crucial for its use in synthesis and material science. Studies on compounds like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide reveal the conformation and hydrogen bonding patterns, which are critical for understanding the chemical behavior of acetamides (B. Gowda et al., 2007).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-3-4-7-14(12)11-17(20)18-16-9-5-8-15(10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVBCWFCBKPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

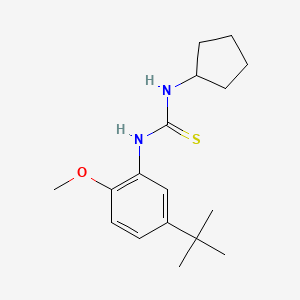
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

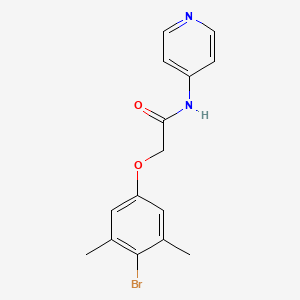
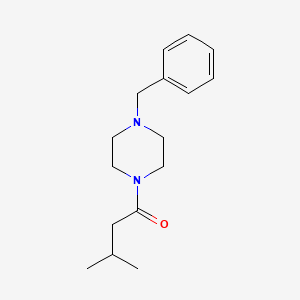

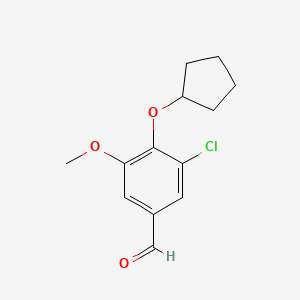

![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)